N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorophenyl group, and a cyclohexyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with an appropriate acylating agent to form an amide intermediate. This intermediate is then subjected to cyclization reactions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Shares the fluorophenyl group but lacks the thiadiazole and cyclohexyl moieties.
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Contains the fluorophenyl group but differs in the acetamide and hydroxy functionalities.
Uniqueness
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C19H23FN4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C19H23FN4O2S/c1-13-2-8-16(9-3-13)24(19(26)17-12-27-23-22-17)11-18(25)21-10-14-4-6-15(20)7-5-14/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,21,25) |
InChI Key |
FQZUEJBYXOBEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CSN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.